

Introduction: The Strategic Value of α -Brominated Cyclopropyl Ketones in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-1-cyclopropylpropan-1-one

Cat. No.: B1521246

[Get Quote](#)

In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of specific structural motifs can profoundly influence a molecule's biological activity and chemical properties. Among these, the cyclopropyl group and the α -bromo ketone functionality stand out for their significant contributions. The cyclopropane ring, a highly strained three-membered carbocycle, is prized in medicinal chemistry for its ability to improve metabolic stability, enhance potency, and modulate the conformation of drug candidates^[1]. Its unique electronic properties and rigid structure make it a valuable substituent in designing novel therapeutics^{[2][3]}.

On the other hand, α -bromo ketones are exceptionally versatile synthetic intermediates. The presence of a bromine atom on the carbon adjacent to a carbonyl group renders this position highly electrophilic, making it susceptible to a wide array of nucleophilic substitution and elimination reactions^{[4][5]}. This reactivity is a cornerstone for constructing complex molecular architectures and for the targeted development of covalent inhibitors in drug discovery^[4].

The convergence of these two powerful functionalities in **2-bromo-1-cyclopropylpropan-1-one** (CAS No: 34650-66-3) creates a building block of considerable interest for researchers and drug development professionals^{[6][7]}. This guide provides a detailed examination of the logical synthesis of this compound, grounded in established principles of organic chemistry, and offers insights into the causality behind the experimental choices.

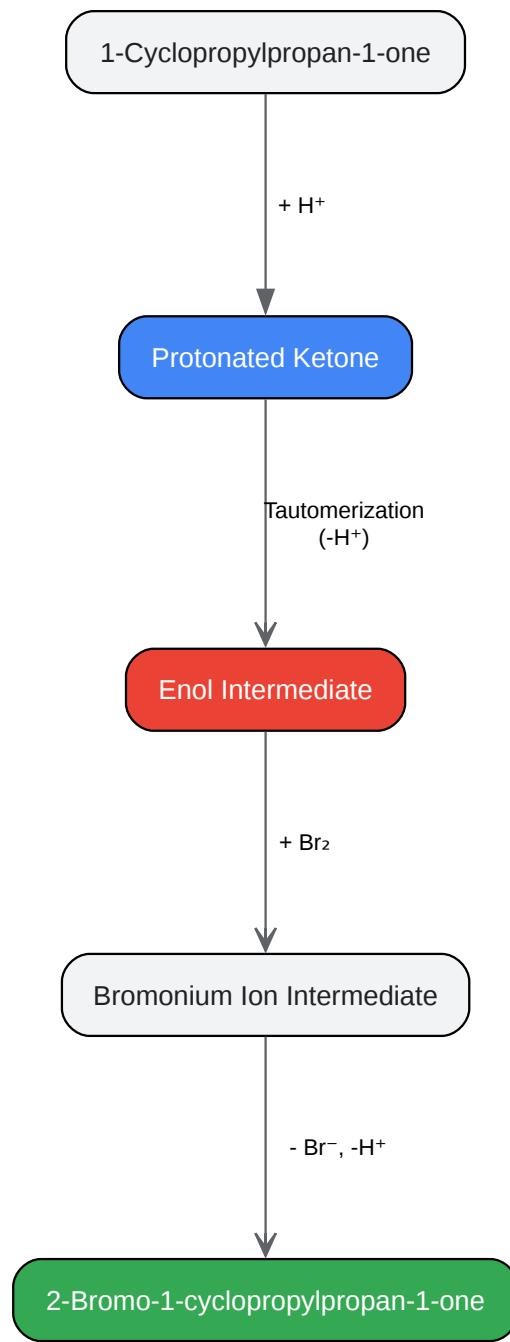
Physicochemical and Structural Data

A clear understanding of the target compound's properties is fundamental for its synthesis and application. The key physicochemical data for **2-bromo-1-cyclopropylpropan-1-one** are summarized below.

Property	Value	Source
IUPAC Name	2-bromo-1-cyclopropylpropan-1-one	PubChem[6]
CAS Number	34650-66-3	PubChem[6]
Molecular Formula	C ₆ H ₉ BrO	PubChem[6]
Molecular Weight	177.04 g/mol	PubChem[6]
Canonical SMILES	CC(C(=O)C1CC1)Br	PubChem[6]
InChI Key	NPNNSQQYZVWPMG-UHFFFAOYSA-N	PubChem[6]

The First Synthesis: A Logic-Driven Approach via Direct α -Bromination

While a singular, seminal publication detailing the "discovery" of **2-bromo-1-cyclopropylpropan-1-one** is not readily apparent in the historical literature, its synthesis can be confidently inferred from well-established and robust chemical transformations. The most direct and industrially scalable approach is the α -bromination of the parent ketone, 1-cyclopropylpropan-1-one.


This synthetic strategy is predicated on the foundational principles of ketone reactivity. The α -protons of a ketone are acidic and can be removed to form an enol or enolate intermediate, which then acts as a nucleophile to attack an electrophilic bromine source[4][8].

Causality Behind Experimental Design

The choice of direct bromination is guided by several key factors:

- Atom Economy and Efficiency: This method directly introduces the desired functionality in a single step, avoiding lengthy and potentially low-yielding synthetic sequences.
- Availability of Precursors: The starting material, 1-cyclopropylpropan-1-one, is readily accessible or can be synthesized through standard methods like the Friedel-Crafts acylation of cyclopropane or the oxidation of the corresponding secondary alcohol.
- Predictable Regioselectivity: In the case of 1-cyclopropylpropan-1-one, the α -carbon on the ethyl chain is more sterically accessible and the resulting enol is thermodynamically favored for bromination over the α -carbon on the cyclopropyl ring.

The general mechanism for the acid-catalyzed α -bromination of a ketone provides a solid framework for understanding this transformation.

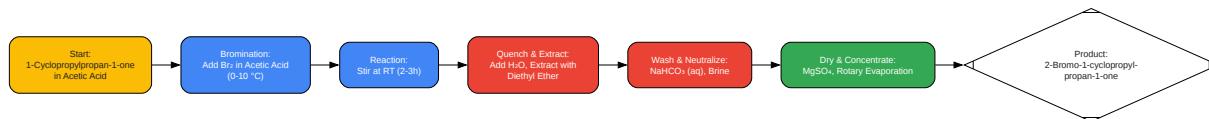
[HBr](#)[H₃O⁺](#)[Click to download full resolution via product page](#)

Caption: Acid-catalyzed α -bromination mechanism.

Detailed Experimental Protocol: Synthesis of 2-bromo-1-cyclopropylpropan-1-one

This protocol is a self-validating system, designed for reproducibility and safety in a controlled laboratory setting.

Materials and Reagents


Reagent/Material	CAS Number	Molecular Weight (g/mol)	Quantity (molar eq.)
1-Cyclopropylpropan-1-one	10109-96-3	98.14	1.0
Bromine (Br ₂)	7726-95-6	159.81	1.05
Glacial Acetic Acid	64-19-7	60.05	Solvent
Saturated Sodium Bicarbonate	144-55-8	84.01	For work-up
Anhydrous Magnesium Sulfate	7487-88-9	120.37	For drying
Diethyl Ether	60-29-7	74.12	For extraction

Step-by-Step Procedure

- Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), charge 1-cyclopropylpropan-1-one (e.g., 9.81 g, 0.1 mol) and glacial acetic acid (100 mL).
- Bromination: Cool the stirred solution in an ice bath to 0-5 °C. From the dropping funnel, add a solution of bromine (16.8 g, 0.105 mol) in 20 mL of glacial acetic acid dropwise over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The disappearance of the reddish-brown bromine color indicates the reaction is nearing completion.

- Work-up and Extraction: Carefully pour the reaction mixture into 300 mL of ice-cold water. Extract the aqueous mixture with diethyl ether (3 x 100 mL).
- Neutralization: Combine the organic extracts and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: effervescence), and finally with 100 mL of brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude oil is purified by vacuum distillation to yield **2-bromo-1-cyclopropylpropan-1-one** as a clear liquid.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis.

Safety and Hazard Considerations

Working with α -bromo ketones requires strict adherence to safety protocols.

- **2-bromo-1-cyclopropylpropan-1-one:** This compound is classified as a combustible liquid and is harmful if swallowed. It causes skin and serious eye irritation and may cause respiratory irritation[6].
- Bromine (Br₂): Elemental bromine is highly corrosive, toxic, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood using appropriate

personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

- Hydrogen Bromide (HBr): The reaction generates hydrogen bromide gas as a byproduct, which is corrosive and toxic. The reaction must be conducted in a fume hood, and the off-gas should be passed through a trap containing a sodium hydroxide or sodium bicarbonate solution.

Conclusion and Future Outlook

The synthesis of **2-bromo-1-cyclopropylpropan-1-one** via direct α -bromination of its parent ketone represents a logical and efficient application of fundamental organic chemistry principles. This technical guide outlines a robust and reproducible protocol, grounded in an understanding of the underlying reaction mechanism and the strategic importance of the resulting compound. As a versatile building block, **2-bromo-1-cyclopropylpropan-1-one** will continue to be a valuable tool for medicinal chemists and synthesis professionals in the development of novel molecular entities with enhanced pharmacological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cyclopropyl ketone [sincerechemicals.com]
- 2. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. nbino.com [nbino.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. 2-Bromo-1-cyclopropylpropan-1-one | C₆H₉BrO | CID 45080805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 34650-66-3 | 2-Bromo-1-cyclopropylpropan-1-one - AiFChem [aifchem.com]
- 8. 2-Bromo-1-cyclopropylethanone | 69267-75-0 | Benchchem [benchchem.com]

- To cite this document: BenchChem. [Introduction: The Strategic Value of α -Brominated Cyclopropyl Ketones in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1521246#discovery-and-first-synthesis-of-2-bromo-1-cyclopropylpropan-1-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com